Cas no 1181808-01-4 ([(3-Bromo-benzyl)-ethyl-amino]-acetic acid)
![[(3-Bromo-benzyl)-ethyl-amino]-acetic acid structure](https://www.kuujia.com/scimg/cas/1181808-01-4x500.png)
[(3-Bromo-benzyl)-ethyl-amino]-acetic acid Chemical and Physical Properties
Names and Identifiers
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- [(3-Bromo-benzyl)-ethyl-amino]-acetic acid
- 2-((3-Bromobenzyl)(ethyl)amino)acetic acid
- [(3-bromobenzyl)ethylamino]acetic acid
- AM90985
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- Inchi: 1S/C11H14BrNO2/c1-2-13(8-11(14)15)7-9-4-3-5-10(12)6-9/h3-6H,2,7-8H2,1H3,(H,14,15)
- InChI Key: HDNDXTOROGYHJN-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)CN(CC(=O)O)CC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 211
- Topological Polar Surface Area: 40.5
[(3-Bromo-benzyl)-ethyl-amino]-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A228161-1g |
2-((3-Bromobenzyl)(ethyl)amino)acetic acid |
1181808-01-4 | 97% | 1g |
$778.0 | 2025-02-21 | |
Fluorochem | 086112-500mg |
3-Bromo-benzyl)-ethyl-amino]-acetic acid |
1181808-01-4 | 500mg |
£389.00 | 2022-03-01 |
[(3-Bromo-benzyl)-ethyl-amino]-acetic acid Related Literature
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Chilakapati Madhu,Bappaditya Roy,Pandeeswar Makam,Thimmaiah Govindaraju Chem. Commun., 2018,54, 2280-2283
Additional information on [(3-Bromo-benzyl)-ethyl-amino]-acetic acid
Comprehensive Analysis of [(3-Bromo-benzyl)-ethyl-amino]-acetic acid (CAS No. 1181808-01-4)
In the realm of fine chemicals and pharmaceutical intermediates, [(3-Bromo-benzyl)-ethyl-amino]-acetic acid (CAS No. 1181808-01-4) has garnered significant attention due to its versatile applications in drug discovery and organic synthesis. This compound, characterized by its brominated aromatic core and acetic acid functional group, serves as a critical building block for designing bioactive molecules. Researchers and industry professionals frequently search for "CAS 1181808-01-4 solubility" or "synthesis of [(3-Bromo-benzyl)-ethyl-amino]-acetic acid," reflecting its relevance in modern chemistry workflows.
The structural uniqueness of [(3-Bromo-benzyl)-ethyl-amino]-acetic acid lies in its 3-bromo-substituted benzyl moiety, which enhances electrophilic reactivity for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig animations. Such properties align with trending topics in "green chemistry" and "sustainable synthesis," where minimizing waste and optimizing atom economy are prioritized. Laboratories often inquire about "1181808-01-4 HPLC purification methods" or "stability under acidic conditions," underscoring its practical handling considerations.
From a pharmacological perspective, derivatives of [(3-Bromo-benzyl)-ethyl-amino]-acetic acid have shown promise in modulating enzyme targets, particularly in "kinase inhibition" studies—a hot topic in oncology research. Its carboxylic acid group allows for further derivatization into amides or esters, expanding utility in "prodrug design." Searches for "bioactivity of bromo-benzyl compounds" or "SAR studies of acetic acid derivatives" highlight its interdisciplinary appeal.
Analytical characterization of CAS No. 1181808-01-4 typically involves NMR spectroscopy (1H/13C) and mass spectrometry, with users often seeking "NMR peaks for [(3-Bromo-benzyl)-ethyl-amino]-acetic acid." The compound’s melting point and logP values are also frequently queried, reflecting its physicochemical profiling needs. Recent publications emphasize its role in "metal-catalyzed transformations," resonating with advancements in "catalytic C-H activation."
In conclusion, [(3-Bromo-benzyl)-ethyl-amino]-acetic acid (CAS No. 1181808-01-4) exemplifies a multifunctional scaffold bridging synthetic chemistry and life sciences. Its alignment with trending queries like "building blocks for drug discovery" and "brønsted acid catalysis" ensures enduring relevance. Future research may explore its applications in "bioconjugation" or "peptide mimetics," further solidifying its scientific footprint.
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